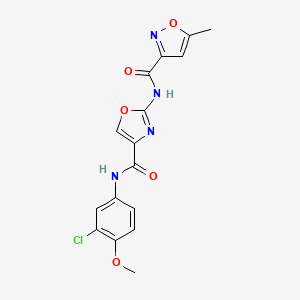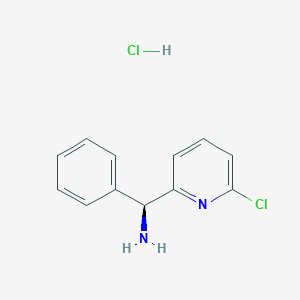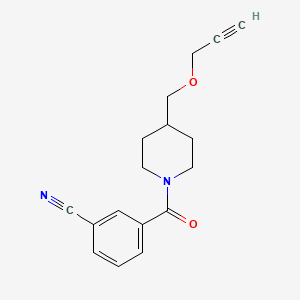![molecular formula C20H31N3O2S B2505713 1-(3-Phenylpropyl)-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea CAS No. 2415600-93-8](/img/structure/B2505713.png)
1-(3-Phenylpropyl)-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Phenylpropyl)-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as THU or THU-1 and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future directions in research.
Mécanisme D'action
The mechanism of action of THU-1 involves its ability to inhibit the activity of certain enzymes involved in DNA replication and repair. THU-1 specifically targets the enzyme ribonucleotide reductase, which is essential for the production of DNA building blocks. By inhibiting this enzyme, THU-1 can prevent the replication and repair of DNA, leading to cell death in cancer cells.
Biochemical and Physiological Effects:
THU-1 has been shown to have a range of biochemical and physiological effects in various studies. In cancer cells, THU-1 has been shown to induce cell death through apoptosis, a process by which cells self-destruct. THU-1 has also been shown to inhibit the expression of certain genes involved in cancer cell growth and proliferation. In addition, THU-1 has been shown to reduce inflammation in various studies, potentially making it useful in treating inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of THU-1 in laboratory experiments is its ability to selectively target cancer cells while sparing normal cells. This makes it a potentially useful treatment option for cancer patients with fewer side effects than traditional chemotherapy. However, one limitation of THU-1 is its low solubility in water, which can make it difficult to administer in certain settings.
Orientations Futures
There are several potential future directions for research involving THU-1. One area of interest is its potential use in combination with other cancer treatments such as chemotherapy or radiation therapy. THU-1 may also be useful in treating other diseases such as viral infections or autoimmune disorders. Further studies are needed to fully understand the potential therapeutic applications of THU-1 and its mechanism of action.
Méthodes De Synthèse
THU-1 can be synthesized in a laboratory setting through a multi-step process involving the reaction of various chemical reagents. One common method involves the reaction of 4-thiomorpholin-4-yloxan-4-ylmethylamine with 1-(3-phenylpropyl)urea in the presence of a catalyst. The resulting product is then purified through various techniques such as chromatography to obtain pure THU-1.
Applications De Recherche Scientifique
THU-1 has been studied for its potential therapeutic applications in various fields of research. In cancer research, THU-1 has been shown to inhibit the growth of cancer cells by interfering with DNA replication and repair mechanisms. In addition, THU-1 has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. THU-1 has also been shown to have anti-inflammatory properties and may be useful in treating inflammatory conditions such as rheumatoid arthritis.
Propriétés
IUPAC Name |
1-(3-phenylpropyl)-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O2S/c24-19(21-10-4-7-18-5-2-1-3-6-18)22-17-20(8-13-25-14-9-20)23-11-15-26-16-12-23/h1-3,5-6H,4,7-17H2,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNQASJXFOFADRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)NCCCC2=CC=CC=C2)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Phenylpropyl)-3-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethane-1-sulfonyl fluoride](/img/structure/B2505634.png)
![Tert-butyl 3-(methylsulfonimidoyl)-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B2505637.png)

![Methyl 2-{4-[8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3-yl]phenoxy}propanoate](/img/structure/B2505639.png)
![(4-(3,4-Difluorobenzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2505642.png)


![2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2505646.png)
![Methyl 4-([(3-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl)benzoate](/img/structure/B2505647.png)

![2-(2-methylphenyl)[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B2505650.png)
![3-Ethenylsulfonyl-N-[2-(1-methyltetrazol-5-yl)phenyl]propanamide](/img/structure/B2505652.png)
